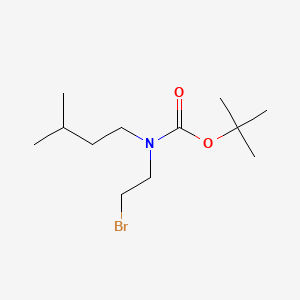
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound features a tert-butyl group, a bromoethyl group, and a methylbutyl group attached to a carbamate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoethanol and 3-methylbutylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions may include:
- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate: can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a potential probe or reagent in biochemical assays.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate would depend on its specific application. In general, carbamates can act by inhibiting enzymes, interacting with nucleophiles, or undergoing metabolic transformations. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate: can be compared with other carbamates such as:
- tert-butyl N-(2-chloroethyl)-N-(3-methylbutyl)carbamate
- tert-butyl N-(2-iodoethyl)-N-(3-methylbutyl)carbamate
- tert-butyl N-(2-bromoethyl)-N-(2-methylpropyl)carbamate
These compounds share similar structural features but differ in their halogen substituents or alkyl groups, which can influence their reactivity and applications. The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C12H24BrNO2 |
|---|---|
Molecular Weight |
294.23 g/mol |
IUPAC Name |
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate |
InChI |
InChI=1S/C12H24BrNO2/c1-10(2)6-8-14(9-7-13)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
XIEWRVKMVMQHOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(CCBr)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















